Phosphonic acid, (nitrilotris(methylene))tris-, triammonium salt

Description

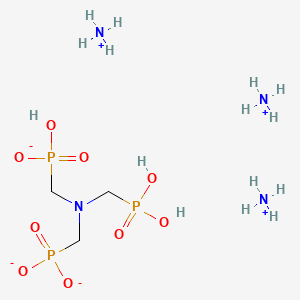

Phosphonic acid, (nitrilotris(methylene))tris-, triammonium salt (CAS 6419-19-8), commonly known as ATMP (Aminotrimethylene Phosphonic Acid), is an organic phosphonic acid derivative with the molecular formula C₃H₁₂NO₉P₃ and a molecular weight of 299.05 g/mol . It features a central nitrogen atom connected to three methylene-phosphonic acid groups (–CH₂PO₃H₂), forming a tripodal structure. This compound is highly water-soluble (1000 mg/mL at 25°C) and exhibits strong chelation properties, particularly for divalent metal ions like Ca²⁺, Mg²⁺, and Fe³⁺ .

Properties

CAS No. |

72333-13-2 |

|---|---|

Molecular Formula |

C3H21N4O9P3 |

Molecular Weight |

350.14 g/mol |

IUPAC Name |

triazanium;hydroxy-[[phosphonatomethyl(phosphonomethyl)amino]methyl]phosphinate |

InChI |

InChI=1S/C3H12NO9P3.3H3N/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);3*1H3 |

InChI Key |

XOEJKAZUCCZDKW-UHFFFAOYSA-N |

Canonical SMILES |

C(N(CP(=O)(O)[O-])CP(=O)([O-])[O-])P(=O)(O)O.[NH4+].[NH4+].[NH4+] |

Related CAS |

6419-19-8 (Parent) |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Phosphonic Acid, (Nitrilotris(methylene))tris-, Triammonium Salt

Classical Mannich-type Reaction Approach

The synthesis typically follows a Mannich-type reaction mechanism, where ammonia or ammonium salts react with formaldehyde and phosphorus trichloride or phosphorous acid in aqueous solution. The general stoichiometric molar ratio is approximately 1:3:3 for ammonia, formaldehyde, and phosphorus trichloride, respectively.

Reaction Components and Conditions

| Component | Role | Typical Molar Ratio | Notes |

|---|---|---|---|

| Ammonia / Ammonium salt | Nitrogen source | 1 | Gaseous ammonia or aqueous solution |

| Formaldehyde | Carbon source (methylene linkers) | 3 | Usually formalin (37% aqueous) |

| Phosphorus trichloride | Phosphorus source | 3 | Hydrolyzes in situ to phosphorous acid |

Process Description

- An aqueous solution of ammonia or ammonium salt is mixed with formalin (aqueous formaldehyde).

- Phosphorus trichloride is gradually added dropwise to the cooled mixture (temperature maintained between 60 and 70 °C) under vigorous stirring.

- The reaction mixture evolves hydrogen chloride gas due to hydrolysis of phosphorus trichloride.

- After cessation of hydrogen chloride evolution, the mixture is heated further to 110–115 °C for 30 to 60 minutes.

- Upon cooling to room temperature, nitrilotris(methylene)trisphosphonic acid precipitates and can be isolated by filtration or centrifugation.

- The mother liquor contains minor by-products (aminomono- and dimethylene phosphonic acids) and can be recycled.

Advantages and Economic Considerations

- Use of phosphorus trichloride directly in aqueous solution avoids the need for separate phosphorous acid preparation.

- The process can be carried out in a single step.

- Hydrogen chloride generated in situ stabilizes the reaction environment, eliminating the need for external acid addition.

- Yields up to 86% based on phosphorus trichloride have been reported.

Composite Scale Inhibitor Preparation Method (Patent CN103420503A)

A composite preparation method integrates nitrilotris(methylene)trisphosphonic acid with other phosphonic acid derivatives and polymers to prepare scale inhibitors. This method involves:

Raw Materials Composition (Weight Percentage)

| Component | Weight Percentage (%) |

|---|---|

| Nitrilotris(methylene)trisphosphonic acid | 70 – 72 |

| Amino Trimethylene Phosphonic Acid potassium salt | 14 – 16 |

| Hydroxy Ethylene Diphosphonic Acid sodium salt | 8 |

| Sodium Polyacrylate | 6 |

Preparation Steps

- Mix nitrilotris(methylene)trisphosphonic acid, amino trimethylene phosphonic acid potassium salt, and hydroxy ethylene diphosphonic acid sodium salt in a chemical reaction kettle with stirring at 28 rpm.

- Heat the mixture slowly to 40–42 °C using steam supply and maintain stirring for 0.8 hours.

- Stop steam supply, cool the mixture to 20–22 °C while stirring.

- Add sodium polyacrylate, stir for an additional 0.5 hours.

- Cool to room temperature to obtain the finished composite product.

Benefits

- The method is simple with mild reaction conditions.

- It produces a high-quality composite scale inhibitor.

- The product is suitable for industrial applications such as recirculated cooling water and oil field reinjection water systems.

- The process is cost-effective and minimizes corrosion and fouling in piping systems.

Reaction Analysis and Research Discoveries

Reaction Mechanism Insights

- The key step involves the formation of methylene bridges (-CH2-) linking the nitrogen atom to phosphonic acid groups.

- Phosphorus trichloride hydrolyzes to phosphorous acid in situ, which then reacts with the amine and formaldehyde.

- The evolution of hydrogen chloride gas is a direct indicator of phosphorus trichloride hydrolysis.

- Maintaining acidic pH (≤4) during the reaction is critical for controlling product formation and minimizing side reactions.

Yield and Purity Considerations

- Yields around 86% relative to phosphorus trichloride are achievable with controlled addition rates and temperature management.

- Crystallization upon cooling aids in purification.

- By-products such as aminomono- and dimethylene phosphonic acids are present in minor amounts and can be separated by filtration and recycling of mother liquors.

Industrial and Economic Impact

- The direct use of phosphorus trichloride without prior conversion to phosphorous acid reduces production costs.

- The aqueous-phase reaction simplifies handling and scalability.

- The composite preparation method enhances the functional properties of the phosphonic acid for industrial applications, improving corrosion and scale inhibition performance.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Classical Mannich-type reaction | Ammonia, formaldehyde, phosphorus trichloride | 60–70 °C (addition), then 110–115 °C heating | ~86 | Single-step, aqueous phase, HCl evolved |

| Composite scale inhibitor synthesis | Nitrilotris(methylene)trisphosphonic acid, amino trimethylene phosphonic acid potassium, hydroxy ethylene diphosphonic acid sodium, sodium polyacrylate | 40–42 °C heating, then 20–22 °C cooling | Not specified | Multi-component, mild conditions, industrial application |

Chemical Reactions Analysis

Chelation with Metal Ions

The compound’s three phosphonate groups enable hexadentate chelation of divalent and trivalent metal ions.

Reaction with Calcium Ions :

Applications :

-

Prevents CaCO₃ and CaSO₄ scale formation in water systems by distorting crystal lattices .

-

Forms stable complexes with Ca²⁺ (log K ≈ 8.2), inhibiting precipitation at thresholds as low as 1–5 ppm .

Reaction with Aluminum :

Forms a protective coating on aluminum surfaces, inhibiting hydrolysis:

This reaction is critical in microfabrication to protect aluminum thin films .

Interaction with Cement Hydration

In cement chemistry, the compound inhibits hydration of tricalcium silicate (C₃S) and tricalcium aluminate (C₃A) via surface reactions :

Key Steps :

-

Calcium Extraction :

-

Calcium Phosphonate Formation :

-

Surface Passivation : A Ca–P-rich layer forms on cement grains, acting as a diffusion barrier to water .

Experimental Data :

| Cement Component | Inhibition Efficiency (%) | Reaction Time (h) |

|---|---|---|

| C₃S | 92 | 24 |

| C₃A | 88 | 24 |

Acid-Base Reactions

The phosphonate groups undergo stepwise deprotonation:

Deprotonation in Aqueous Solution :

pH-Dependent Reactivity :

-

Below pH 2: Fully protonated (neutral).

-

pH 2–7: Partially deprotonated (chelating form).

Stability and Degradation

Thermal Stability :

Oxidative Degradation :

Degradation is accelerated by UV light or radical initiators .

Scientific Research Applications

Chemical Properties and Structure

Nitrilotris(methylene)tris-phosphonic acid is characterized by its complex structure, which includes multiple phosphonic acid groups. This structure allows it to function effectively as a chelating agent and corrosion inhibitor. The chemical formula is , and it is known for its high stability and solubility in water.

Industrial Applications

1. Water Treatment

Nitrilotris(methylene)tris-phosphonic acid is extensively used in water treatment processes, particularly in cooling systems of power plants and oil refineries. Its ability to inhibit scale formation and corrosion makes it invaluable in maintaining the integrity of metal equipment under harsh conditions.

- Case Study: Cooling Water Systems

| Application Area | Functionality | Effectiveness |

|---|---|---|

| Power Plants | Antiscalant, corrosion inhibitor | High |

| Oil Refineries | Scale inhibition | Effective under high hardness conditions |

2. Textile Industry

In the textile industry, this compound serves as a metal ion chelating agent. It helps in the dyeing process by preventing metal ions from interfering with dye uptake, thereby enhancing color quality.

- Case Study: Dyeing Process Improvement

3. Cement Retardation

The compound is also utilized as a cement retarder in construction applications. It helps control the setting time of cement mixtures, allowing for better workability.

- Case Study: Cement Hydration Inhibition

Research Applications

1. Synthetic Chemistry

Nitrilotris(methylene)tris-phosphonic acid is commonly employed as a chelating agent in synthetic chemistry. Its ability to form stable complexes with metal ions facilitates various chemical reactions.

- Application Examples :

2. Corrosion Studies

The compound has been used extensively in research focused on corrosion mechanisms. Its role as a corrosion inhibitor has been studied to understand how it interacts with different metals under various environmental conditions.

- Case Study: Corrosion Inhibition Mechanisms

Summary of Findings

The applications of phosphonic acid, (nitrilotris(methylene))tris-, triammonium salt are diverse and impactful across various industries. Its roles as a chelating agent, corrosion inhibitor, cement retarder, and more highlight its importance in both industrial processes and scientific research.

Mechanism of Action

The compound exerts its effects primarily through its ability to chelate metal ions. By binding to metal ions, it prevents the formation of insoluble metal salts, thereby inhibiting scale formation and corrosion. The molecular targets include metal ions such as calcium, magnesium, and iron, which are commonly found in industrial water systems .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Chelation Efficiency (Stability Constants, log K)

| Compound | Ca²⁺ | Mg²⁺ | Fe³⁺ |

|---|---|---|---|

| ATMP | 6.5 | 5.8 | 15.2 |

| DTPMP | 7.1 | 6.3 | 18.5 |

| DOTP (Tb³⁺) | N/A | N/A | 22.1 |

Research Findings

- ATMP vs. DTPMP : DTPMP’s additional phosphonic groups enhance its metal-binding capacity, but its synthesis requires more steps, increasing production costs .

- Environmental Impact: ATMP’s ammonium salt has lower aquatic toxicity compared to sodium or zinc salts, as noted in EPA assessments (Interim Health Level: 5 mg/L) .

- Coordination Chemistry : ATMP forms stable complexes with copper and lanthanides, but DOTP’s macrocyclic structure provides higher selectivity for medical applications .

Biological Activity

Phosphonic acid, specifically (nitrilotris(methylene))tris- , also known as ammonium (nitrilotris(methylene))triphosphonate or aminotris(methylphosphonic acid , is a compound belonging to the class of organic phosphonic acids. Its unique structure and properties have garnered interest in various fields, including agriculture, medicine, and environmental science. This article explores its biological activity, summarizing key findings from diverse sources.

- Chemical Formula : CHN OP

- Molecular Weight : 299.05 g/mol

- CAS Registry Number : 6419-19-8

- IUPAC Name : {[bis(phosphonomethyl)amino]methyl}phosphonic acid

Biological Activity Overview

The biological activity of phosphonic acids, particularly nitrilotris(methylene)tris-, is influenced by their ability to interact with biological systems. The following subsections detail its antimicrobial properties, potential applications in agriculture, and other relevant biological effects.

Antimicrobial Properties

Research indicates that phosphonic compounds exhibit significant antimicrobial activity. For instance:

- A study demonstrated that aminotris(methylene)phosphonic acid has inhibitory effects on various bacterial strains, including Escherichia coli and Staphylococcus aureus .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 50 µg/mL | 100 µg/mL |

| Staphylococcus aureus | 25 µg/mL | 50 µg/mL |

Agricultural Applications

Phosphonic acids are utilized as plant growth regulators and soil conditioners. The triammonium salt form enhances nutrient uptake in plants:

- A study showed that application of phosphonic acid improved root development and increased resistance to pathogens in crops like tomatoes and potatoes .

Environmental Impact

Phosphonic acids can also play a role in environmental remediation:

- Research has indicated that these compounds can chelate heavy metals in contaminated soils, thus reducing their bioavailability and toxicity .

Case Studies

- Case Study on Antimicrobial Efficacy :

- Agricultural Field Trials :

Q & A

Q. What are the established synthetic routes for Phosphonic acid, (nitrilotris(methylene))tris-, triammonium salt?

The compound is synthesized via the Mannich reaction, which involves the condensation of ammonia, formaldehyde, and phosphorous acid under controlled conditions. This method yields the parent phosphonic acid derivative, which is subsequently neutralized with ammonium hydroxide to form the triammonium salt. Key parameters include maintaining a molar ratio of 1:3:3 (ammonia:formaldehyde:phosphorous acid) and a reaction temperature of 80–90°C to optimize purity and yield .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Common methods include:

- FTIR Spectroscopy : To confirm functional groups (e.g., P–O–C and P=O stretches at 950–1250 cm⁻¹) .

- NMR Spectroscopy : ¹H and ³¹P NMR to resolve the structure, particularly the methylene (–CH₂–P) and phosphonate groups .

- Elemental Analysis : To verify stoichiometry, especially nitrogen and phosphorus content .

- Titration : Potentiometric titration with Zn²+ or Ca²+ to quantify active phosphonate groups .

Q. What are the primary research applications of this compound in academic studies?

- Chelation and Scale Inhibition : Acts as a metal ion sequestrant in water treatment systems, particularly for Ca²+ and Mg²+ in hard water .

- Adsorption Studies : Investigated for binding to iron oxide surfaces (e.g., granular ferric hydroxide) to model environmental behavior .

- Catalytic Studies : Used in oxidative degradation experiments with Mn²+ and O₂ to understand environmental persistence .

Advanced Research Questions

Q. What mechanistic pathways govern the degradation of this compound in the presence of Mn²+ and oxygen?

The degradation follows a redox cycle involving Mn²+ as a catalyst. In aerobic conditions, Mn²+ forms a ternary complex with the phosphonate and O₂, leading to cleavage of C–N and C–P bonds. The half-life at pH 6.5 is ~10 minutes but increases under acidic (pH < 5) or alkaline (pH > 8) conditions due to reduced Mn²+ availability. Competing cations (e.g., Ca²+, Zn²+) slow degradation by displacing Mn²+ from the complex .

Q. How does pH influence the stability and reactivity of this phosphonate in aqueous systems?

Q. What challenges arise in quantifying environmental residues of this compound, and how are they addressed?

- Matrix Interference : Coexisting ions (e.g., Ca²+, Fe³+) complicate detection. Pre-treatment with cation-exchange resins improves accuracy .

- Degradation Products : Orthophosphate and short-chain phosphonates require LC-MS/MS or ion chromatography for differentiation .

- Low Concentrations : Enrichment via solid-phase extraction (C18 columns) is necessary for trace analysis in environmental samples .

Q. How do structural modifications (e.g., N-oxide derivatives) alter the compound’s properties?

The N-oxide derivative (CAS 15834-10-3) exhibits enhanced water solubility and reduced corrosivity compared to the parent acid. However, it shows lower chelation efficiency for transition metals like Fe³+ due to altered electron density at the nitrogen center .

Q. What contradictions exist in adsorption data across different studies, and how can they be resolved?

Discrepancies in adsorption capacity (e.g., on iron oxides) arise from variations in:

- Surface Charge : pH-dependent zeta potential of adsorbents .

- Competing Ligands : Presence of natural organic matter (NOM) reduces binding sites .

Standardizing experimental conditions (ionic strength, temperature) and using surface-normalized adsorption models (e.g., Langmuir isotherms) can reconcile results .

Q. What are the environmental and health risks associated with this compound?

Q. How does this phosphonate interact with polymeric materials in industrial formulations?

In melt-processable polymers, it acts as a nucleating agent, enhancing crystallinity. Compatibility depends on the phosphonate’s thermal stability (>200°C) and dispersion efficiency, which are optimized via phosphonium salt derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.